N-(3-acetyl-2-nitrophenyl)acetamide
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Overview
Description
N-(3-acetyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H10N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with acetyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-nitrophenyl)acetamide typically involves the nitration of acetanilide followed by acetylation. One common method involves the following steps:
Nitration: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield N-(3-nitrophenyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: N-(3-amino-2-acetylphenyl)acetamide.
Substitution: Various substituted acetanilides depending on the reagent used.
Hydrolysis: 3-acetyl-2-nitrobenzoic acid and acetamide.
Scientific Research Applications
N-(3-acetyl-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)acetamide: Similar structure but lacks the acetyl group.
N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.
N-(2-nitrophenyl)acetamide: Similar structure but with the nitro group in the ortho position.
Uniqueness
N-(3-acetyl-2-nitrophenyl)acetamide is unique due to the presence of both acetyl and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The specific positioning of these groups can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
92642-18-7 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(3-acetyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)8-4-3-5-9(11-7(2)14)10(8)12(15)16/h3-5H,1-2H3,(H,11,14) |
InChI Key |
ANTGAGQFTOTKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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